molecular formula C14H15N3O B1276368 2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 72578-38-2

2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B1276368
CAS RN: 72578-38-2
M. Wt: 241.29 g/mol
InChI Key: MLNPZDHYMKBHDQ-UHFFFAOYSA-N
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Description

The compound "2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile" is a heterocyclic molecule that contains several functional groups, including an amino group, a methoxy group, and a nitrile group. The presence of these groups suggests that the compound could exhibit a range of chemical properties and reactivity, making it a potential candidate for various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of "2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile" where malononitrile, 4-methoxybenzaldehyde, and piperidine were used as starting materials in a one-pot reaction . Similarly, the synthesis of "2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile" was achieved using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile . These methods could potentially be adapted for the synthesis of "2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . Additionally, X-ray single crystal diffraction has been employed to confirm the structure of "2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile" . These techniques would be essential in determining the molecular structure of "2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile" and confirming its purity and identity.

Chemical Reactions Analysis

The presence of an amino group and a nitrile group in the compound suggests that it could participate in various chemical reactions. For instance, the amino group could be involved in the formation of Schiff bases, as seen in the reaction of "2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile" with pyrazole-4-carboxaldehyde derivatives . The nitrile group could also undergo reactions such as hydrolysis or reduction, potentially leading to the formation of carboxylic acids or amines, respectively.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of "2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile" would be influenced by its functional groups and molecular structure. The chemical properties, including reactivity and stability, would be determined by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular conformation. The antimicrobial activity of related compounds has been evaluated, indicating potential biological applications .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been a subject of structural analysis, specifically through X-ray crystallography, to determine its crystal structure and assess its molecular interactions and stability. For example, Ganapathy et al. (2015) conducted a detailed study to determine the crystal structure of a related compound, highlighting the compound's potential as an active molecule in various applications (Ganapathy et al., 2015).

Antimicrobial Activity

  • Novel compounds derived from 2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile have been synthesized and tested for their antimicrobial properties. Puthran et al. (2019) synthesized novel Schiff bases from this compound and found that some derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Chemical Synthesis and Catalysis

  • The compound has been used as a precursor or intermediate in the synthesis of various chemical structures. For instance, Martins et al. (2009) investigated the acid-promoted cyclization of related compounds, revealing the compound's versatility in chemical synthesis and its potential in creating various molecular structures (Martins et al., 2009).

Characterization of Novel Heterocycles

  • Vazirimehr et al. (2017) reported the ultrasonic synthesis of novel heterocycles containing this compound, further characterizing them and evaluating their antibacterial activity. This study highlights the compound's role in creating new heterocyclic structures with potential biological applications (Vazirimehr et al., 2017).

Future Directions

While specific future directions for this compound are not available, similar compounds like 1,3,4-oxadiazole derivatives have shown potential for further studies to be future leads .

properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-10(2)17(14(16)13(9)8-15)11-4-6-12(18-3)7-5-11/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNPZDHYMKBHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407006
Record name 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

CAS RN

72578-38-2
Record name 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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